molecular formula C10H13BFNO3 B14087705 (2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid

(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14087705
M. Wt: 225.03 g/mol
InChI Key: IFQVEOWMRMRLAX-UHFFFAOYSA-N
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Description

(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentyloxy group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These processes often utilize automated systems to control reaction parameters and ensure consistent product quality . The use of recyclable catalysts and environmentally benign reagents is also emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving the fluorine atom.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from the oxidation of the boronic acid group.

    Substituted Pyridines: Produced through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid can be compared with other boronic acids, such as:

The unique combination of the cyclopentyloxy group and the fluorine atom in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H13BFNO3

Molecular Weight

225.03 g/mol

IUPAC Name

(2-cyclopentyloxy-5-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C10H13BFNO3/c12-9-6-13-10(5-8(9)11(14)15)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2

InChI Key

IFQVEOWMRMRLAX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)OC2CCCC2)(O)O

Origin of Product

United States

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